molecular formula C11H8ClIN2O B11828941 2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one

2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one

Cat. No.: B11828941
M. Wt: 346.55 g/mol
InChI Key: JKLUMGDLTDYTHO-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one typically involves multi-step organic reactions. One common method might include the iodination of a pyridazine derivative followed by chlorination and benzylation under controlled conditions. Specific reagents and catalysts, such as iodine, chlorine gas, and benzyl chloride, are used in these steps.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the iodide or chloride groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-chloro-4-bromopyridazin-3(2H)-one
  • 2-Benzyl-5-chloro-4-fluoropyridazin-3(2H)-one
  • 2-Benzyl-5-chloro-4-methylpyridazin-3(2H)-one

Uniqueness

2-Benzyl-5-chloro-4-iodopyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens might provide distinct properties compared to its analogs.

Properties

Molecular Formula

C11H8ClIN2O

Molecular Weight

346.55 g/mol

IUPAC Name

2-benzyl-5-chloro-4-iodopyridazin-3-one

InChI

InChI=1S/C11H8ClIN2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

JKLUMGDLTDYTHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)I

Origin of Product

United States

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